molecular formula C19H20N2O3 B2560417 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921561-27-5

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Cat. No.: B2560417
CAS No.: 921561-27-5
M. Wt: 324.38
InChI Key: UGJHBXWCJDKDTD-UHFFFAOYSA-N
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Description

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to a class of heterocyclic compounds featuring a benzoxazepine core. Compounds based on the 1,5-benzoxazepine structure are extensively investigated for their diverse pharmacological potential. Research indicates that similar benzoxazepine and benzodiazepine derivatives exhibit a range of biological activities, including effects on the central nervous system, such as antipsychotic and neuroleptic properties . Furthermore, related structures have been explored as protein-protein interaction inhibitors, with one example demonstrating a novel binding mode as a small-molecule inhibitor of Interleukin-17A (IL-17A), a key cytokine target in autoimmune diseases . The structural features of this compound, particularly the benzamide moiety linked to the complex heterocycle, make it a valuable scaffold for developing novel therapeutic agents and for studying biological mechanisms. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2)12-24-16-11-14(9-10-15(16)21(3)18(19)23)20-17(22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHBXWCJDKDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often involve binding to active sites or allosteric sites on the target molecules .

Comparison with Similar Compounds

Substituent Effects on Benzoxazepine Core

  • Target vs. and : The target shares the 3,3,5-trimethyl substitution pattern with and . However, replaces the 5-methyl with a 5-propyl group , likely increasing lipophilicity and steric bulk .
  • Positional Isomerism (7-yl vs. 8-yl) : attaches the benzamide at the 7-position instead of 8-yl, which may alter binding interactions in biological systems due to spatial rearrangement .

Amide Group Modifications

  • Sulfonamide vs.
  • Substituents on Benzamide :
    • adds a 3-trifluoromethyl group to the benzamide, improving metabolic stability and electron-withdrawing effects .
    • incorporates a 4-tert-butyl group , which enhances hydrophobic interactions and steric shielding .

Molecular Weight and Physicochemical Properties

  • has the highest molecular weight (420.42 g/mol) due to the trifluoromethyl and propyl groups .
  • ’s tert-butyl substituent contributes to a higher molecular weight (380.48 g/mol) compared to the target’s hypothetical value (~380.48 g/mol) .

Implications for Research and Development

While direct pharmacological data for the target compound are unavailable, comparisons with analogs suggest:

  • Positional Sensitivity : Attachment at 7-yl () vs. 8-yl may drastically alter target engagement.
  • Electron-Withdrawing Groups : The trifluoromethyl group in could enhance binding affinity to electron-deficient receptors .
  • Hydrophobic Interactions : The tert-butyl group in may improve membrane permeability or protein binding .

Further studies should prioritize synthesizing the target compound and evaluating its biological activity relative to these analogs.

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 314.34 g/mol
  • CAS Number : 921867-83-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways.

  • Enzyme Inhibition : It may inhibit enzymes related to metabolic processes.
  • Receptor Modulation : The compound can bind to receptors that regulate cellular signaling pathways.

Anticancer Properties

Several studies have indicated that this compound exhibits anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death).

Neuroprotective Effects

Research suggests that this compound may offer neuroprotective effects:

  • Reduction of Oxidative Stress : The compound appears to reduce oxidative stress markers in neuronal cells.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects:

  • Cytokine Modulation : It can modulate the production of pro-inflammatory cytokines in immune cells.

Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of tumor growth in xenograft models when treated with the compound.
Study 2Reported neuroprotective effects in models of neurodegeneration, with reduced apoptosis in neuronal cultures.
Study 3Showed anti-inflammatory effects in animal models of arthritis by reducing cytokine levels.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • In Vitro Studies : In vitro assays revealed that the compound significantly reduces cell viability in cancer cell lines at micromolar concentrations.
  • In Vivo Efficacy : Animal studies demonstrated a dose-dependent response in tumor size reduction when administered orally.
  • Mechanistic Insights : Molecular docking studies suggest strong binding affinity to targets involved in cancer and neuroprotection.

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